2-Cyano-3-hydroxy-N-(naphthalen-1-yl)but-2-enamide
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Overview
Description
2-Cyano-3-hydroxy-N-(naphthalen-1-yl)but-2-enamide is a complex organic compound characterized by the presence of a cyano group, a hydroxyl group, and a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-3-hydroxy-N-(naphthalen-1-yl)but-2-enamide typically involves the cyanoacetylation of amines. One common method includes the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under various reaction conditions . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The choice of method depends on factors such as yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-3-hydroxy-N-(naphthalen-1-yl)but-2-enamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the cyano group to an amine group.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols) .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
2-Cyano-3-hydroxy-N-(naphthalen-1-yl)but-2-enamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Cyano-3-hydroxy-N-(naphthalen-1-yl)but-2-enamide involves its interaction with specific molecular targets and pathways. For instance, it may act as a fluorescent sensor by undergoing intramolecular charge transfer (ICT) upon interaction with reactive sulfur species . This interaction can lead to changes in fluorescence properties, making it useful for detecting specific molecules in biological and chemical systems.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-N-naphthalen-1-ylnaphthalene-2-carboxamide: This compound shares a similar naphthalene structure but differs in the presence of a carboxamide group.
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: This compound contains a naphthalene ring and a triazole moiety.
Uniqueness
2-Cyano-3-hydroxy-N-(naphthalen-1-yl)but-2-enamide is unique due to its combination of a cyano group, a hydroxyl group, and a naphthalene ring. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in scientific research and industry.
Properties
CAS No. |
62004-26-6 |
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Molecular Formula |
C15H12N2O2 |
Molecular Weight |
252.27 g/mol |
IUPAC Name |
2-cyano-3-hydroxy-N-naphthalen-1-ylbut-2-enamide |
InChI |
InChI=1S/C15H12N2O2/c1-10(18)13(9-16)15(19)17-14-8-4-6-11-5-2-3-7-12(11)14/h2-8,18H,1H3,(H,17,19) |
InChI Key |
RXYQLTQGKBCXEL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C#N)C(=O)NC1=CC=CC2=CC=CC=C21)O |
Origin of Product |
United States |
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